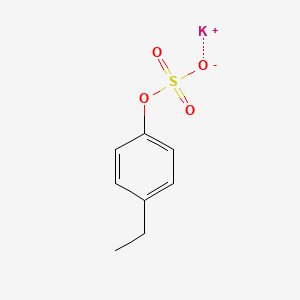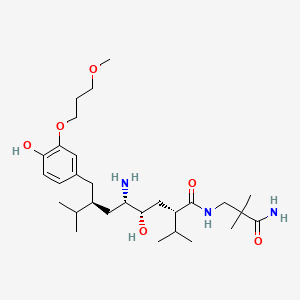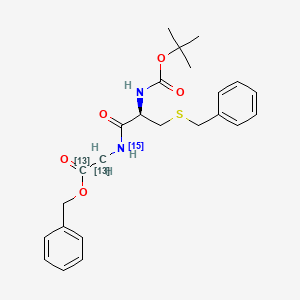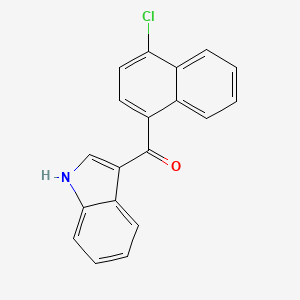![molecular formula C28H24O8 B565848 (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat CAS No. 62697-18-1](/img/no-structure.png)
(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat” is a metabolite of the environmental carcinogen benzo[a]pyrene . It is known to induce Cdc25B expression in human bronchial and lung cancer cells .
Chemical Reactions Analysis
The compound has been studied for its effects on human bronchial and lung cancer cells. Exposure to this compound causes a marked increase in the expression of Cdc25B mRNA and protein levels in terminal squamous differentiated human bronchial epithelial cells and in lung cancer cells .Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetate involves the protection of the hydroxyl groups followed by selective reduction of the ketone functional group. The protected tetraol is then subjected to benzylic oxidation followed by deprotection to yield the final product.", "Starting Materials": [ "Benzo[a]pyrene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform" ], "Reaction": [ { "Step 1": "Benzo[a]pyrene is protected with acetic anhydride and pyridine to yield the acetylated derivative." }, { "Step 2": "The acetylated derivative is reduced with sodium borohydride in methanol to selectively reduce the ketone functional group." }, { "Step 3": "The tetraol is then subjected to benzylic oxidation using hydrochloric acid and sodium chlorite to yield the benzo[a]pyrene tetraol." }, { "Step 4": "The tetraol is deprotected with sodium hydroxide and acetic acid in diethyl ether and chloroform to yield the final product, (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetate." } ] } | |
Numéro CAS |
62697-18-1 |
Nom du produit |
(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat |
Formule moléculaire |
C28H24O8 |
Poids moléculaire |
488.492 |
Nom IUPAC |
[(7R,8S,9S,10R)-7,9,10-triacetyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] acetate |
InChI |
InChI=1S/C28H24O8/c1-13(29)33-25-21-12-19-9-8-17-6-5-7-18-10-11-20(23(19)22(17)18)24(21)26(34-14(2)30)28(36-16(4)32)27(25)35-15(3)31/h5-12,25-28H,1-4H3/t25-,26-,27+,28+/m1/s1 |
Clé InChI |
MSRWOBZVGHXFMK-VIJSPRBVSA-N |
SMILES |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)



![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)



![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)